Optimized Lipophilicity (LogP) Balances Cell Permeability and Aqueous Solubility
The target compound exhibits a predicted LogP of 1.8, positioning it within an optimal window for cell permeability while maintaining adequate aqueous solubility . In contrast, its closest analog, the free phosphonic acid m-PEG6-(CH2)6-phosphonic acid, has a LogP of 0, which may enhance water solubility but at the potential expense of passive membrane diffusion . Conversely, the extended linker m-PEG8-(CH2)12-phosphonic acid ethyl ester displays a significantly higher LogP of 3.7, indicating a propensity for membrane retention and reduced solubility, while the shorter m-PEG4-phosphonic acid ethyl ester is more hydrophilic with a LogP of -0.4 .
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.8 |
| Comparator Or Baseline | m-PEG6-(CH2)6-phosphonic acid (free acid, CAS 2028284-71-9): LogP = 0; m-PEG4-phosphonic acid ethyl ester (CAS 1872433-73-2): LogP = -0.4; m-PEG8-(CH2)12-phosphonic acid ethyl ester (CAS 2112737-70-7): LogP = 3.7 |
| Quantified Difference | ΔLogP = +1.8 vs. free acid; +2.2 vs. PEG4; -1.9 vs. PEG8 |
| Conditions | Predicted values from vendor technical datasheets (InvivoChem) |
Why This Matters
A LogP of ~1-3 is often considered optimal for oral bioavailability and cell permeability, making this compound a preferred starting point for PROTAC development compared to more hydrophilic or lipophilic analogs.
